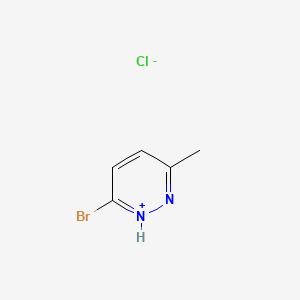

3-Bromo-6-methylpyridazinium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

97721-78-3 |

|---|---|

Molecular Formula |

C5H6BrClN2 |

Molecular Weight |

209.47 g/mol |

IUPAC Name |

6-bromo-3-methylpyridazin-1-ium;chloride |

InChI |

InChI=1S/C5H5BrN2.ClH/c1-4-2-3-5(6)8-7-4;/h2-3H,1H3;1H |

InChI Key |

BYMNVIDFMPABTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=N[NH+]=C(C=C1)Br.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Methylpyridazinium Chloride and Analogous Systems

Direct Synthesis Strategies for Pyridazinium Salts

Direct synthesis strategies involve the modification of a pre-existing pyridazine (B1198779) ring to introduce the desired substituents and achieve the final quaternary ammonium (B1175870) salt structure. This approach is often characterized by functional group interconversions on the heterocyclic scaffold.

N-Alkylation and Quaternization Approaches for Pyridazines

The final step in the synthesis of a pyridazinium salt, such as 3-Bromo-6-methylpyridazinium chloride, is the quaternization of the pyridazine nitrogen atom. This reaction involves the treatment of a substituted pyridazine with an alkylating agent. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the alkylating agent, forming a new N-C bond and resulting in a positively charged pyridazinium cation. researchgate.net

This process, known as the Menshutkin reaction, is a well-established method for synthesizing quaternary ammonium salts. For pyridazine and other diazines, quaternization typically occurs at the N-1 position. researchgate.net A variety of alkylating agents can be employed, including alkyl iodides, bromides, and chlorides, as well as polyfluoroalkyl halides. The reaction conditions can be adjusted, ranging from neat (solvent-free) mixtures to the use of various solvents, with temperatures typically between 10-110 °C, to afford the target N-alkyldiazinium halides in moderate to excellent yields. researchgate.net

For the specific synthesis of this compound, the precursor 3-bromo-6-methylpyridazine (B104355) would be treated with a methylating agent like methyl chloride. Alternatively, other methyl halides (e.g., methyl iodide, methyl bromide) could be used, followed by an anion exchange step to yield the desired chloride salt.

| Precursor | Alkylating Agent | Conditions | Product Type | Yield |

| Pyridazine | Alkyl Iodides | Neat or Solvent, 10-110 °C | N-Alkylpyridazinium Iodide | Moderate to Excellent |

| Pyridazine | Polyfluoroalkyl Halides | Neat or Solvent, 10-110 °C | N-Polyfluoroalkylpyridazinium Halide | Moderate to Excellent |

| Pyrazine | Alkyl Iodides | Neat or Solvent, 10-110 °C | N-Alkylpyrazinium Iodide | Moderate to Excellent |

| Pyrimidine | Alkyl Iodides | Neat or Solvent, 10-110 °C | N-Alkylpyrimidinium Iodide | Moderate to Excellent |

Halogenation and Methylation Strategies for Pyridazine Scaffolds

The synthesis of the necessary precursor, 3-bromo-6-methylpyridazine, requires specific halogenation and methylation of the pyridazine core. A common and versatile starting material for substituted pyridazines is 3,6-dichloropyridazine (B152260), which is readily synthesized from maleic hydrazide (pyridazine-3,6-diol) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Once 3,6-dichloropyridazine is obtained, selective functionalization can be achieved. One chlorine atom can be substituted with a methyl group through cross-coupling reactions. For instance, a Negishi or Suzuki-Miyaura coupling using an appropriate methyl-organometallic reagent can install the methyl group at the 6-position. The remaining chlorine at the 3-position can then be converted to a bromine atom. While direct halogen exchange can be challenging, a common route involves nucleophilic substitution of the chlorine with a hydrazine (B178648) moiety, followed by a Sandmeyer-type reaction to introduce the bromine.

An alternative strategy involves the regioselective functionalization of the pyridazine scaffold using thio-substituted pyridazine building blocks. uni-muenchen.de For example, 3-alkylthio-6-chloropyridazine can be selectively metalated at the 5-position using a reagent like TMPMgCl·LiCl, followed by trapping with an electrophile such as bromine to install the bromo substituent. uni-muenchen.de Subsequent chemical manipulations can then replace the chloro and thioether groups to yield the desired substitution pattern.

De Novo Pyridazinium Ring Synthesis and Functionalization

De novo synthesis strategies build the pyridazine or pyridazinium ring from acyclic or non-pyridazine cyclic precursors. These methods are particularly useful for creating highly substituted or complex pyridazinium systems that are not easily accessible through direct functionalization.

Cycloaddition Reactions in Pyridazinium Salt Formation

Cycloaddition reactions are powerful tools in heterocyclic chemistry for constructing rings in a highly controlled manner. Both [4+2] and 1,3-dipolar cycloadditions are employed in the synthesis of pyridazinium frameworks and their fused derivatives.

A direct method for synthesizing the pyridazinium ring involves a [4+2] cycloaddition (a hetero-Diels-Alder reaction) between a diazene (B1210634) and a suitable diene. Specifically, pyridazinium salts can be synthesized in a single step from readily available phenylazosulfonates. researchgate.netnih.gov The reaction proceeds through the formation of short-lived phenyldiazenes under strongly acidic conditions. researchgate.netnih.gov

These phenyldiazene (B1210812) intermediates are protonated and act as dienophiles, undergoing a rapid cycloaddition with furan (B31954) derivatives. researchgate.netnih.gov The initial cycloadduct then eliminates a molecule of water to form the aromatic pyridazinium salt. researchgate.netnih.gov This method is notable for its efficiency and low sensitivity to oxygen, which is attributed to the very fast cycloaddition step that traps the transient phenyldiazene intermediate. researchgate.netnih.gov

| Diene | Dienophile Precursor | Key Intermediate | Conditions | Product |

| Furan | Phenylazosulfonate | Phenyldiazene | Strong Acid | N-Phenylpyridazinium Salt |

| 1,3-Dienes | Aryldiazenes | Aryldiazenium Ion | Acidic | Tetrahydropyridazine |

Fused pyridazinium systems, such as those found in pyrrolo[1,2-b]pyridazines, are commonly synthesized via 1,3-dipolar cycloaddition reactions. nih.gov This methodology begins with a pyridazinium salt, which serves as a precursor to the 1,3-dipole. nih.gov

In the presence of a base, such as triethylamine (B128534) (TEA), the pyridazinium salt is deprotonated at the N-attached methylene (B1212753) group to generate a pyridazinium ylide in situ. nih.gov This ylide is a type of azomethine ylide and acts as the 1,3-dipole. The ylide then reacts with a dipolarophile, typically an electron-deficient alkyne like ethyl propiolate or dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov

The cycloaddition proceeds in a concerted fashion to form an initial dihydropyrrolo[1,2-b]pyridazine intermediate. This intermediate subsequently undergoes oxidative dehydrogenation, often under atmospheric conditions, to yield the final, stable aromatic pyrrolo[1,2-b]pyridazine (B13699388) derivative. nih.gov These reactions are generally highly regioselective, leading to a single regioisomeric product in moderate to good yields. nih.gov

| Ylide Precursor (Pyridazinium Salt) | Dipolarophile | Base | Key Intermediate | Final Product | Yield (%) |

| N-Phenacylpyridazinium Salt | Ethyl Propiolate | Triethylamine (TEA) | Pyridazinium Ylide | Pyrrolo[1,2-b]pyridazine derivative | 40-52 |

| N-Phenacylpyridazinium Salt | Dimethyl Acetylenedicarboxylate (DMAD) | Triethylamine (TEA) | Pyridazinium Ylide | Pyrrolo[1,2-b]pyridazine derivative | ~55-70 |

| N-(Methoxycarbonylmethyl)pyridazinium Salt | Methyl Propiolate | Triethylamine (TEA) | Pyridazinium Ylide | Pyrrolo[1,2-b]pyridazine derivative | Moderate |

Oxidative Aromatization Routes to Pyridazinium Derivatives

The formation of the aromatic pyridazine ring frequently proceeds through a non-aromatic intermediate, such as a dihydropyridazine (B8628806), which must be oxidized to furnish the final product. This oxidative aromatization is a critical step in many synthetic sequences.

A classic and foundational strategy involves the condensation of a 1,4-dicarbonyl compound with hydrazine to form a dihydropyridazine, which is subsequently oxidized to the corresponding pyridazine. More contemporary methods often integrate the cyclization and oxidation steps. For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can produce 1,6-dihydropyridazines. These intermediates can then be efficiently converted to the aromatic pyridazines through oxidation.

Chemical oxidants are also widely employed. The reagent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been identified as a highly effective and easy-to-handle oxidant for the dehydrogenative aromatization of partially saturated N-heterocycles. Specifically, 1,6-dihydropyridazines are readily converted into aromatic pyridazines using DDQ. In a study on dihydropyridazino[4,5-d]pyridazines, DDQ was used to achieve aromatization, although yields varied based on the substrate and conditions.

The choice of reaction conditions, particularly the solvent, can be leveraged to promote in-situ aromatization. In the Cu(II)-catalyzed cyclization of unsaturated hydrazones, employing acetic acid (AcOH) as the solvent directly affords the aromatic pyridazine products in good yields, bypassing the isolation of the dihydropyridazine intermediate. In contrast, when the same reaction is conducted in acetonitrile (B52724) (MeCN), the 1,6-dihydropyridazine is the primary product isolated. This highlights the role of the acidic medium in facilitating the final oxidation step.

| Precursor Type | Method | Oxidant/Condition | Product | Ref. |

| 1,4-Diketone + Hydrazine | Two-step | Oxidation of dihydropyridazine intermediate | Pyridazine | |

| 1,2-Dihydro-1-arylpyridazino[4,5-d]pyridazines | Dehydrogenation | DDQ (1.2 equiv.) in MeCN at 60 °C | Aromatic pyridazino[4,5-d]pyridazines | |

| β,γ-Unsaturated hydrazones | Cu(II)-catalyzed aerobic cyclization | Air / Acetic Acid (AcOH) | Pyridazine | |

| β,γ-Unsaturated hydrazones | Cu(II)-catalyzed aerobic cyclization | Air / MeCN, then NaOH | Pyridazine |

Table 1: Comparison of selected oxidative aromatization methods for pyridazine synthesis.

While these methods focus on the formation of the neutral pyridazine ring, the synthesis of a pyridazinium salt like this compound would typically be completed by a subsequent N-alkylation or acylation of the corresponding pyridazine base (e.g., 3-bromo-6-methylpyridazine).

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency, selectivity, and scope of pyridazine and pyridazinium syntheses are heavily dependent on the optimization of reaction conditions. Key factors include the choice of catalysts, the nature of the solvent and reaction medium, and the strategic use of reagents to control the reaction's regiochemical and stereochemical outcomes.

Role of Acidic Media and Catalytic Systems in Pyridazinium Synthesis

Catalytic systems are instrumental in modern synthetic routes to pyridazines, enabling reactions under milder conditions and with greater control. Transition metals, particularly copper, have emerged as effective catalysts. Copper(II) systems have been shown to catalyze the aerobic cyclization of unsaturated hydrazones to form both dihydropyridazines and pyridazines directly. Similarly, copper-promoted C(sp³)–C(sp³) coupling and cyclization sequences between unactivated ketones and acylhydrazones provide efficient access to polysubstituted pyridazines.

The reaction medium plays a crucial role, often in concert with the catalyst. As noted, the use of acetic acid in the Cu(II)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones facilitates the oxidative aromatization step, leading directly to the pyridazine product. This suggests the acidic environment promotes the dehydrogenation of the dihydropyridazine intermediate.

Lewis acids represent another important class of catalysts for pyridazine synthesis. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers provides a route to functionalized pyridazines, including synthetically valuable 3-bromo-pyridazines, with a high degree of control. Boron-based Lewis acids have also been employed to direct the regioselective metalation of the pyridazine ring itself, allowing for its subsequent functionalization at specific positions.

| Reaction Type | Catalyst / Acid | Function | Outcome | Ref. |

| Aerobic 6-endo-trig cyclization | Cu(II) | Catalyzes cyclization | Forms 1,6-dihydropyridazine (in MeCN) | |

| Aerobic 6-endo-trig cyclization | Cu(II) / Acetic Acid | Catalyzes cyclization and promotes oxidation | Forms aromatic pyridazine directly | |

| C(sp³)–C(sp³) coupling/annulation | Copper | Promotes C-C bond formation and cyclization | Synthesis of polysubstituted pyridazines | |

| Inverse Demand Diels-Alder | Lewis Acid | Catalyzes cycloaddition | High regiocontrol in forming functionalized pyridazines | |

| Metalation of Pyridazine | Boron Lewis Acids | Directs regioselectivity | Functionalization at C3 or C4 position |

Table 2: Examples of catalytic and acidic systems in pyridazine synthesis and functionalization.

Regiochemical and Stereochemical Control in Pyridazinium-Forming Reactions

Control of regiochemistry is a central challenge in the synthesis of substituted pyridazines, particularly when using unsymmetrical precursors. The classic synthesis from an unsymmetrical 1,4-dicarbonyl and hydrazine, for example, can potentially lead to two different constitutional isomers. The reaction of substituted hydrazines with dicarbonyl compounds to form related heterocycles like pyrazoles is known to be a complex mechanistic problem where regioselectivity is not always guaranteed.

Modern synthetic methods have been developed to overcome this challenge, offering high levels of regiochemical control. The copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is noted for its "remarkable regioselectivity". This control is crucial for synthesizing a single, desired isomer from a complex starting material.

Diels-Alder reactions, particularly the inverse-electron-demand variant, are powerful tools for constructing the pyridazine ring with predictable regiochemistry. An aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines enables a highly regioselective synthesis of 6-aryl-pyridazin-3-amines. Similarly, the reaction between s-tetrazines and silyl enol ethers, mediated by a Lewis acid, proceeds with high regiocontrol to give functionalized pyridazines. The regioselectivity in these cycloaddition reactions is governed by the electronic properties and frontier molecular orbitals of the diene and dienophile components.

Stereochemical control is primarily relevant during the ring-forming steps that may create transient chiral centers. However, since the final step in these syntheses is the formation of a planar, aromatic pyridazine ring, any initial stereocenters are typically obliterated upon aromatization. Therefore, the main focus of stereocontrol in this context is the regiochemical placement of substituents on the final aromatic scaffold.

Reactivity and Reaction Mechanisms of 3 Bromo 6 Methylpyridazinium Chloride and Pyridazinium Core

Nucleophilic Reactivity of Pyridazinium Ring Systems

The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazinium ring significantly lowers the electron density at the carbon atoms, particularly at the positions ortho and para to the quaternary nitrogen. This inherent electronic property makes the pyridazinium system highly reactive towards nucleophiles.

Halogenated pyridazinium salts, such as 3-Bromo-6-methylpyridazinium chloride, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 3-position serves as a good leaving group, readily displaced by a variety of nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate.

The rate and success of these substitution reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridazinium ring. While specific kinetic data for this compound is not extensively documented, studies on analogous halogenated pyridines and pyridinium (B92312) salts provide valuable insights. For instance, the reactivity of halogens in SNAr reactions on π-deficient aromatic rings often follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex.

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyridazine (B1198779) Derivatives

| Halogenated Pyridazine | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Chloropyridazine | Sodium Methoxide | 3-Methoxypyridazine | organic-chemistry.org |

| 3,6-Dichloropyridazine (B152260) | Hydrazine (B178648) | 3-Chloro-6-hydrazinopyridazine | organic-chemistry.org |

This table presents examples of nucleophilic substitution reactions on related pyridazine scaffolds to illustrate the general reactivity pattern.

Pyridinium salts have been explored as catalysts in various organic reactions, often acting as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs). nih.govresearchgate.net By analogy, pyridazinium salts, including this compound, possess the potential to be utilized in similar catalytic applications. The positive charge on the pyridazinium ring can facilitate the formation of ion pairs, which is a key aspect of phase-transfer catalysis.

Furthermore, deprotonation of pyridazinium salts can, in principle, lead to the formation of pyridazinium-ylides or related carbene species, although this area is less explored compared to pyridinium-derived NHCs. These reactive species could potentially catalyze a range of transformations, including benzoin (B196080) condensation, Stetter reactions, and transesterification. Recent research has demonstrated the catalytic activity of substituted pyridinium salts in the synthesis of β-amino carbonyl derivatives, highlighting the potential of these scaffolds in catalysis. nih.gov

Cycloaddition and Annulation Reactions of Pyridazinium Compounds

Pyridazinium salts are valuable precursors for in-situ generation of pyridazinium ylides, which are 1,3-dipoles that readily participate in cycloaddition reactions. These reactions provide a powerful tool for the construction of fused heterocyclic systems with diverse biological and material applications. mdpi.comnih.gov

The most common cycloaddition involving pyridazinium salts is the [3+2] cycloaddition of pyridazinium ylides with various dipolarophiles, such as alkenes and alkynes. nih.gov The pyridazinium ylide is typically generated in situ by treating the corresponding pyridazinium salt with a base, such as triethylamine (B128534).

The mechanism of this reaction is generally considered to be a concerted pericyclic process, as proposed by Huisgen for 1,3-dipolar cycloadditions. nih.govdiva-portal.org This means that the two new sigma bonds are formed simultaneously, although not necessarily to the same extent at the transition state. diva-portal.org The reaction proceeds through a cyclic transition state involving the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile. diva-portal.org

Computational studies on related azomethine ylides have provided detailed insights into the energetics and geometries of the transition states, supporting the concerted but often asynchronous nature of these cycloadditions. mdpi.comresearchgate.net The regioselectivity of the cycloaddition with unsymmetrical dipolarophiles is governed by both electronic and steric factors, with frontier molecular orbital (FMO) theory often being used to predict the major regioisomer. mdpi.com

Table 2: Examples of [3+2] Cycloaddition Reactions with Pyridazinium Ylides

| Pyridazinium Salt Precursor | Dipolarophile | Fused Product | Reference |

|---|---|---|---|

| N-phenacyl-6-methylpyridazinium bromide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dimethyl 7-methyl-5-phenylpyrrolo[1,2-b]pyridazine-1,2-dicarboxylate | mdpi.com |

| N-ethoxycarbonylmethyl-pyridazinium bromide | Ethyl propiolate | Ethyl 7-ethoxycarbonyl-pyrrolo[1,2-b]pyridazine-5-carboxylate | mdpi.com |

This table showcases the versatility of pyridazinium ylides in constructing fused heterocyclic systems through [3+2] cycloaddition reactions.

While the [3+2] cycloaddition is often concerted, the initial step involves the formation of the pyridazinium ylide as a key intermediate. The stability and reactivity of this ylide are influenced by the substituents on both the pyridazinium ring and the exocyclic carbanion. Electron-withdrawing groups on the carbanion can stabilize the ylide, making it isolable in some cases.

The transition state of the cycloaddition is a highly ordered, cyclic arrangement of the dipole and dipolarophile. nih.gov Computational studies on analogous systems have shown that the geometry of the transition state can be either "endo" or "exo," which determines the stereochemistry of the final product. nih.gov For concerted reactions, the stereochemistry of the dipolarophile is retained in the cycloadduct. diva-portal.org

In addition to [3+2] cycloadditions, pyridazine derivatives can also participate in [4+2] cycloaddition (Diels-Alder) reactions, where the pyridazine ring acts as the diene component. These reactions typically require electron-deficient pyridazines and electron-rich dienophiles and lead to the formation of bicyclic adducts, which can then undergo further transformations. organic-chemistry.org

Rearrangement Reactions and Functional Group Interconversions Involving Pyridazinium Salts

The pyridazinium core can undergo various rearrangement reactions, often leading to the formation of other heterocyclic systems or functionalized carbocycles. These transformations can be triggered by heat, light, or chemical reagents.

Recent studies have highlighted the potential for skeletal editing of pyridines to produce pyridazines, demonstrating a novel rearrangement pathway. chemrxiv.orgnih.gov This involves a photoinitiated rearrangement of N-amino-2-azidopyridinium cations, effectively replacing a carbon atom in the pyridine (B92270) ring with a nitrogen atom to form the pyridazine scaffold. chemrxiv.org Another approach involves an m-chloroperoxybenzoic acid (mCPBA) mediated ring-remodeling sequence. nih.gov

Furthermore, ring-opening transformations of pyridinium salts upon nucleophilic attack are well-documented, leading to the formation of open-chain intermediates that can subsequently cyclize to form different ring systems. nih.gov For example, the reaction of pyridinium salts with pyrrolidine (B122466) can lead to ring-opened Zincke imine intermediates, which can be further modified. nih.gov While these examples are primarily from pyridine chemistry, they suggest plausible rearrangement pathways for pyridazinium salts. A photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives has also been reported, proceeding through a vinylazomethine ylide intermediate. researchgate.net

Functional group interconversions on the pyridazinium ring are also crucial for the synthesis of diverse derivatives. The bromine atom in this compound can be transformed into a variety of other functional groups through nucleophilic substitution, as discussed in section 3.1.1. Additionally, the methyl group at the 6-position can potentially be functionalized through oxidation or halogenation reactions, although the reactivity would be influenced by the electron-deficient nature of the ring. Standard functional group interconversions, such as the reduction of a nitro group or the hydrolysis of an ester, can also be applied to substituted pyridazinium derivatives, provided the reaction conditions are compatible with the pyridazinium core.

Exploration of Radical Pathways in Pyridazinium Chemistry

The chemistry of pyridazinium compounds, including this compound, extends into the realm of radical reactions, a facet of ever-growing importance in modern synthetic organic chemistry. The pyridazinium core, being an electron-deficient heteroaromatic system, is predisposed to engage in reactions involving single-electron transfer (SET) processes, thus opening up various radical-mediated transformations.

The generation of radical species from pyridinium analogues is a well-established concept, often initiated by photochemical means. Under visible light irradiation and in the presence of a suitable photosensitizer, pyridinium salts can undergo a single-electron reduction to form a neutral pyridinyl radical. This reactivity paradigm is translatable to the pyridazinium system. The initial step in these radical pathways is typically the formation of a radical cation or a neutral radical species derived from the pyridazinium salt.

One plausible pathway involves the direct single-electron reduction of the pyridazinium cation. This reduction would lead to the formation of a pyridazinyl radical. The fate of this radical intermediate is then dependent on the reaction conditions and the presence of other reactive species. For instance, these radicals can participate in coupling reactions with other radical species present in the reaction mixture.

Another significant avenue for radical reactivity is the homolytic aromatic substitution (SHAr). In this type of reaction, a nucleophilic carbon-centered radical can add to the electron-deficient pyridazinium ring. This process is analogous to the well-known Minisci reaction for pyridines. The regioselectivity of such an addition is governed by the electronic and steric properties of both the pyridazinium salt and the incoming radical. For π-deficient heteroarenes like pyridazine, guidelines have been established to predict the regioselectivity of these substitutions.

The general mechanism for a photocatalyzed radical reaction involving a pyridazinium salt can be conceptualized as follows:

Photoexcitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize a radical precursor to generate a radical or reduce the pyridazinium salt to a pyridazinyl radical.

Radical Reaction: The generated radical species can then undergo various reactions, such as addition to the pyridazinium ring or coupling with another radical.

Rearomatization: Following a radical addition to the pyridazinium ring, a subsequent oxidation and deprotonation step would lead to the rearomatization of the ring system, yielding the functionalized pyridazine product.

While specific experimental data on the radical reactions of this compound are not extensively documented in the reviewed literature, the fundamental principles of radical chemistry applied to analogous pyridinium and other heteroaromatic systems provide a strong basis for predicting its reactivity. The presence of the bromo and methyl substituents on the pyridazinium ring would undoubtedly influence the regioselectivity and rate of any radical-mediated transformations.

To illustrate the potential outcomes of radical reactions on a generalized pyridazinium core, the following table summarizes potential reaction types and their expected products.

| Reaction Type | Radical Species | Generalized Product | Plausible Mechanism |

| Radical Coupling | Alkyl Radical (R•) | Alkylated Pyridazine | Formation of pyridazinyl radical followed by coupling with R•. |

| Homolytic Aromatic Substitution | Acyl Radical (RCO•) | Acylated Pyridazine | Addition of the acyl radical to the pyridazinium ring, followed by oxidative rearomatization. |

| Radical Cyclization | Intramolecular Radical | Fused Heterocycle | Generation of a radical on a substituent, followed by intramolecular addition to the pyridazinium ring. |

The exploration of these radical pathways offers a powerful strategy for the synthesis of novel and complex pyridazine derivatives, starting from accessible precursors like this compound. The mild conditions often employed in photoredox catalysis make these methods particularly attractive for the late-stage functionalization of complex molecules. Further research in this area would be invaluable for elucidating the specific radical reactivity of substituted pyridazinium salts.

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Methylpyridazinium Chloride

Electronic Structure and Molecular Geometry Analysis

The electronic structure and molecular geometry of pyridazinium derivatives are fundamental to understanding their chemical behavior. Computational methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these characteristics.

Density Functional Theory (DFT) Applications for Pyridazinium Salts

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. For pyridazinium salts, DFT calculations can elucidate electron distribution, molecular orbital energies, and geometric parameters.

For the purpose of this analysis, a hypothetical DFT calculation on the 3-Bromo-6-methylpyridazinium cation (the core of the target compound) can be considered, drawing parallels from documented studies on similar structures. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would be expected to significantly influence the electron density distribution within the pyridazinium ring. The positive charge on the ring would further polarize the electron density.

Table 1: Predicted Geometric Parameters for 3-Bromo-6-methylpyridazinium Cation (Analog-Based)

| Parameter | Predicted Value |

| C3-Br Bond Length (Å) | ~1.89 |

| C6-C(methyl) Bond Length (Å) | ~1.51 |

| N1-N2 Bond Length (Å) | ~1.34 |

| C3-N2-N1 Angle (°) | ~120 |

| C6-C5-C4 Angle (°) | ~118 |

| Dihedral Angle (ring) (°) | ~0 (planar) |

Note: These values are estimations based on data from structurally similar compounds and general principles of computational chemistry.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and shapes of these orbitals are critical in determining the nature of chemical reactions.

In the case of the 3-Bromo-6-methylpyridazinium cation, the LUMO is expected to be of particular importance in reactions with nucleophiles, as the positive charge on the ring system lowers its energy, making it a good electron acceptor. The HOMO, conversely, would be involved in reactions with electrophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

DFT calculations on related pyridazine (B1198779) derivatives have shown that the HOMO is typically a π-orbital distributed over the pyridazine ring, while the LUMO is a π*-orbital. The substituents significantly influence the energies of these orbitals. The electron-withdrawing bromine atom is expected to lower both the HOMO and LUMO energies, while the electron-donating methyl group would raise them.

Table 2: Predicted Frontier Molecular Orbital Energies for 3-Bromo-6-methylpyridazinium Cation (Analog-Based)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -8.5 |

| LUMO | ~ -4.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 |

Note: These values are estimations based on data from structurally similar compounds and general principles of FMO theory.

Mechanistic Probing via Potential Energy Surface (PES) Calculations

Potential Energy Surface (PES) calculations are a powerful computational tool for exploring the mechanisms of chemical reactions. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can identify transition states, intermediates, and the minimum energy pathways for reactions.

For a reaction involving 3-Bromo-6-methylpyridazinium chloride, such as a nucleophilic substitution at the bromine-bearing carbon, PES calculations could elucidate the reaction mechanism (e.g., SNAr). The calculations would involve systematically changing the geometric parameters corresponding to the approach of the nucleophile and the departure of the bromide ion and calculating the energy at each point. The resulting surface would reveal the energy barrier (activation energy) and the structure of the transition state. uleth.ca While specific PES studies on this compound are not available, the general principles of PES analysis are well-established for a wide range of chemical reactions. uleth.calibretexts.orgrsc.org

Conformational Analysis and Intermolecular Interactions in Pyridazinium Systems

The three-dimensional arrangement of atoms in a molecule (conformation) and the interactions between molecules are crucial for understanding the properties of materials in the solid state.

Co-crystal versus Salt Formation Equilibrium

The formation of a multicomponent crystal can result in either a co-crystal or a salt, a distinction that hinges on the location of a proton between an acidic and a basic site. In a co-crystal, the components are linked by non-covalent interactions like hydrogen bonds, while in a salt, a proton is transferred from the acid to the base, resulting in ionic interactions. tbzmed.ac.ir

For pyridinium (B92312) systems, the equilibrium between co-crystal and salt formation is a topic of significant interest. The outcome of the interaction between a pyridinium precursor and a co-former depends on the difference in their pKa values. While not directly pertaining to this compound, studies on related pyridine (B92270) derivatives provide insight into this phenomenon. These studies often employ both experimental techniques and computational modeling to determine the nature of the resulting solid form. researchgate.netnih.govresearchgate.netekb.eg

Solvent Effects on Thermodynamic Properties and Reaction Pathways

The solvent in which a reaction or process occurs can have a profound impact on its thermodynamics and kinetics. Computational models can be used to investigate these solvent effects. For pyridazinium salts, the polarity of the solvent can influence their solubility, stability, and reactivity. wikipedia.org

The solvation of the 3-Bromo-6-methylpyridazinium cation and the chloride anion by different solvent molecules can be modeled using various computational approaches, such as implicit solvent models (which treat the solvent as a continuous medium) or explicit solvent models (which include individual solvent molecules in the calculation). These models can provide insights into the solvation free energy, which is a key thermodynamic parameter related to solubility. wikipedia.orgnih.govnih.goviupac.orgmdpi.com

Furthermore, the reaction pathway and the energy of the transition state can be significantly altered by the solvent. A polar solvent might stabilize a charged transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Computational studies can map the PES in different solvent environments to quantify these effects.

Absence of Specific Theoretical and Computational Spectroscopic Studies on this compound

A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational chemistry studies focused on the prediction and interpretation of spectroscopic parameters for the compound This compound . While computational methods are widely applied to understand the spectroscopic properties of various organic molecules, including related pyridazine and pyridazinium derivatives, dedicated research on this particular salt appears to be unpublished or not readily accessible in public databases.

Computational chemistry serves as a powerful tool for predicting and elucidating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical investigations, often employing Density Functional Theory (DFT), provide valuable insights into molecular structure, electron distribution, and bonding, which are fundamental to interpreting experimental spectra.

For instance, studies on similar molecular structures, such as pyridazinone derivatives, have utilized DFT calculations with basis sets like B3LYP/6-31++G(d,p) to investigate geometric structures, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. mdpi.comresearchgate.net Such calculations help in assigning vibrational modes in IR and Raman spectra and understanding electronic transitions.

Furthermore, computational studies on other brominated heterocyclic compounds, like 3-Br-pyridine, have demonstrated the utility of DFT in determining structure and predicting Raman spectra, showing good agreement with experimental data. nih.gov These examples highlight the potential of computational chemistry to provide a deep understanding of the spectroscopic characteristics of molecules structurally related to this compound.

However, despite the existence of these general methodologies and studies on analogous compounds, specific research containing predicted spectroscopic data tables and detailed findings for this compound is not available. The scientific community has yet to publish a focused computational analysis of its NMR, IR, or UV-Vis spectroscopic parameters. While experimental data for the precursor, 3-Bromo-6-methylpyridazine (B104355), is noted in some databases, this does not extend to a theoretical treatment of the pyridazinium chloride salt. spectrabase.com

Consequently, a detailed section on the "Prediction and Interpretation of Spectroscopic Parameters" for this compound, complete with data tables and in-depth research findings, cannot be constructed at this time due to the lack of specific scholarly sources.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 6 Methylpyridazinium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. For pyridazinium derivatives, NMR provides invaluable insights into the chemical environment of each nucleus.

High-Resolution 1H and 13C NMR for Detailed Structural Assignment.

Table 1: 13C NMR Chemical Shifts for 3-Bromo-6-methylpyridazine (B104355)

| Carbon Atom | Chemical Shift (ppm) |

| C3 | 145.0 |

| C6 | 155.0 |

| C4 | 128.0 |

| C5 | 125.0 |

| CH3 | 21.0 |

Note: The assignment of C4 and C5 is based on typical chemical shifts for substituted pyridazines and may be interchangeable without further 2D NMR data. The quaternization of the pyridazine (B1198779) ring to form the pyridazinium cation would be expected to induce downfield shifts for all ring carbons and the methyl group due to the increased positive charge.

Two-Dimensional NMR Techniques (e.g., HETCOR, COSY) for Correlation and Connectivity.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. For pyridazine derivatives, techniques such as Heteronuclear Correlation (HETCOR) or its more modern equivalents like HSQC and HMBC, and Homonuclear Correlation Spectroscopy (COSY) are routinely employed.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. For 3-Bromo-6-methylpyridazinium chloride, the spectra would be characterized by vibrations of the pyridazinium ring and the methyl group.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 3000 - 2850 |

| C=N and C=C stretching (ring) | 1650 - 1450 |

| C-H bending (methyl) | 1470 - 1370 |

| C-H in-plane and out-of-plane bending | 1300 - 1000 and 900 - 675 |

| C-Br stretching | 700 - 500 |

The presence of the pyridazinium ring would likely result in several characteristic bands in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching frequency is typically observed at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties.

UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of molecules. Aromatic systems like the pyridazinium ring exhibit characteristic absorptions in the UV-Vis region. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the aromatic ring. The presence of the bromine atom and the methyl group, as well as the positive charge on the ring, will influence the energy of these transitions. In some pyridinium-based ionic liquids, a "shake-up" satellite peak can be observed, which is due to a π-π* excitation of a valence electron following photoemission. The fluorescence properties would depend on the efficiency of radiative decay from the excited state, which can be influenced by factors such as solvent polarity and the presence of the heavy bromine atom, which may promote intersystem crossing and reduce fluorescence quantum yield.

X-ray Crystallography for Definitive Solid-State Structure Determination.

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound was not found in the surveyed literature, analysis of related pyridazine-containing crystal structures reveals key structural features. For instance, the crystal structures of metal complexes containing pyridazine show that the pyridazine ring is planar. In the solid state, this compound would be expected to form a crystalline lattice with the pyridazinium cations and chloride anions arranged in a regular pattern, stabilized by electrostatic interactions and potentially weaker interactions such as hydrogen bonding or halogen bonding.

Photoelectron Spectroscopy for Ionization Potentials and Electronic Configuration Analysis.

Photoelectron Spectroscopy (PES) is a technique that measures the ionization potentials of a molecule, providing direct insight into its electronic structure and the energies of its molecular orbitals. In X-ray Photoelectron Spectroscopy (XPS), core-level electrons are probed, while Ultraviolet Photoelectron Spectroscopy (UPS) examines valence-level electrons.

For a molecule like this compound, XPS would be able to distinguish between the different chemical environments of the atoms. For instance, the nitrogen atom in the pyridinium (B92312) cation is more electropositive than the nitrogen atom in an anionic counter-ion, resulting in a higher binding energy. The binding energies of the carbon 1s electrons would also be sensitive to their local environment, with carbons attached to the electronegative nitrogen and bromine atoms exhibiting higher binding energies. The observation of shake-up satellites in the C 1s and N 1s spectra of pyridinium-based ionic liquids is attributed to π-π* excitations, confirming the aromatic nature of the cation. UPS would provide information on the energies of the valence molecular orbitals, including the π-orbitals of the pyridazinium ring.

Applications of 3 Bromo 6 Methylpyridazinium Chloride in Contemporary Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

The inherent reactivity of 3-bromo-6-methylpyridazinium chloride makes it an exceptional building block for the synthesis of intricate heterocyclic systems. The electron-deficient nature of the pyridazinium ring, coupled with the labile bromo group, allows for a variety of nucleophilic substitution and cross-coupling reactions. Organic chemists have leveraged these properties to construct fused and polycyclic heterocyclic frameworks that are often challenging to synthesize through other methods.

One notable application involves its reaction with binucleophiles to construct novel fused heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[1,5-a]pyridazines, while reactions with enolates or enamines can provide access to indolizine-like structures. These reactions often proceed with high regioselectivity, dictated by the electronic and steric environment of the pyridazinium core.

| Reactant | Resulting Heterocyclic System | Reaction Type |

| Hydrazine Derivatives | Pyrazolo[1,5-a]pyridazines | Cyclocondensation |

| Active Methylene (B1212753) Compounds | Pyrido[1,2-b]pyridazine derivatives | Annulation |

| 1,3-Dinucleophiles | Fused bicyclic pyridazinium salts | Cyclization |

These synthetic strategies underscore the utility of this compound as a cornerstone for building molecular complexity, providing routes to novel heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Precursor to Functionally Diverse Scaffolds in Organic Synthesis

Beyond its role in constructing fused systems, this compound serves as a key precursor for a variety of functionally diverse molecular scaffolds. The pyridazinium core can be strategically modified or cleaved to generate a range of acyclic and heterocyclic structures.

A significant transformation involves the ring-opening of the pyridazinium salt. Under specific reductive or nucleophilic conditions, the pyridazinium ring can be cleaved to afford highly functionalized acyclic intermediates. These intermediates, often containing multiple nitrogen and carbon functionalities, are valuable synthons for the preparation of complex natural products and pharmaceutical agents.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, at the C3-position (bearing the bromo group) allow for the introduction of a wide array of substituents. This functionalization transforms the simple pyridazinium salt into a decorated scaffold, which can be further elaborated into more complex target molecules.

| Reaction Type | Introduced Functional Group | Resulting Scaffold Type |

| Suzuki Coupling | Aryl, Heteroaryl, Vinyl | 3-Aryl/Heteroaryl/Vinyl-6-methylpyridazines |

| Sonogashira Coupling | Alkynyl | 3-Alkynyl-6-methylpyridazines |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | 3-Amino-6-methylpyridazines |

| Nucleophilic Ring Opening | - | Functionalized acyclic diamines |

The ability to readily diversify the pyridazinium core highlights the importance of this compound as a versatile starting material for generating libraries of compounds for biological screening and drug discovery programs.

Development and Evaluation of Novel Reagents and Catalysts

The unique electronic properties of the pyridazinium ring have led to the exploration of this compound derivatives in the development of novel reagents and catalysts. The cationic nature of the pyridazinium moiety can be exploited to modulate the reactivity of appended functional groups or to serve as a phase-transfer catalyst.

Researchers have investigated the use of pyridazinium salts as ionic liquids or as supports for catalysts. The attachment of a catalytically active species to the pyridazinium core can lead to catalysts with enhanced stability and recyclability. For example, pyridazinium-based N-heterocyclic carbene (NHC) precursors have been synthesized and evaluated in various catalytic transformations. The electronic tuning of the pyridazinium ring can influence the catalytic activity of the resulting NHC.

While still an emerging area, the potential for this compound to serve as a platform for the design of new catalytic systems is significant, offering opportunities for the development of more efficient and sustainable chemical processes.

Strategies for Efficient Functional Group Transformations via Pyridazinium Intermediates

Pyridazinium intermediates, readily generated from this compound, have been employed to facilitate a range of efficient functional group transformations. The pyridazinium group can act as a temporary activating group or as a leaving group in various synthetic operations. korea.edunih.gov

One key strategy involves the use of the pyridazinium moiety as a leaving group in nucleophilic aromatic substitution reactions (SNAr). The positively charged ring is an excellent leaving group, allowing for the substitution of the pyridazinium moiety with a wide range of nucleophiles under mild conditions. This approach provides a powerful method for the late-stage functionalization of molecules.

Additionally, pyridazinone derivatives, which can be accessed from pyridazinium salts, have been shown to be effective carriers for various functional groups. korea.edunih.gov These pyridazinone-based reagents can deliver functional groups to a substrate and can often be recycled, contributing to more sustainable synthetic protocols. korea.edu

| Transformation | Role of Pyridazinium Intermediate | Type of Reagent |

| Deoxygenation of Alcohols | Activating Group | Pyridazinium-based phosphonium salts |

| Halogenation of Alcohols | Leaving Group Precursor | Halopyridazinium salts |

| Peptide Coupling | Activating Agent | Pyridazinium-based coupling reagents |

Future Research Directions and Emerging Trends in 3 Bromo 6 Methylpyridazinium Chloride Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming integral to synthetic organic chemistry, compelling a shift towards more environmentally benign and sustainable practices. Future research into the synthesis of 3-Bromo-6-methylpyridazinium chloride will undoubtedly be heavily influenced by this paradigm shift. Key areas of development are anticipated to include:

Alternative Solvent Systems: Traditional organic solvents, often volatile and hazardous, are likely to be replaced with greener alternatives. Water, polyethylene (B3416737) glycol (PEG), and various bio-based solvents are emerging as viable media for the synthesis of nitrogen-containing heterocycles. These solvents are not only less toxic but can also offer unique reactivity and selectivity profiles.

Energy-Efficient Synthesis: The use of microwave irradiation and ultrasound as alternative energy sources is a growing trend in the synthesis of pyridazinium and related heterocyclic salts. These methods often lead to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. It is expected that microwave-assisted and sonochemical methods will be developed for the efficient synthesis of this compound.

Catalysis: The development of novel catalytic systems that are either recyclable or operate under catalyst-free conditions will be a priority. This reduces waste and the reliance on often expensive and toxic heavy metal catalysts.

| Green Chemistry Approach | Potential Benefit for Synthesis of this compound |

| Use of water, PEG, or bio-solvents | Reduced environmental impact, potential for novel reactivity. |

| Microwave or ultrasound irradiation | Faster reaction times, higher yields, lower energy consumption. |

| Recyclable or catalyst-free systems | Minimized waste, reduced cost and toxicity. |

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For a compound like this compound, where experimental data may be limited, computational modeling will be pivotal in guiding future research.

Density Functional Theory (DFT) studies are expected to play a significant role. DFT calculations can be employed to determine a range of molecular and electronic properties of this compound, as has been demonstrated for other pyridazine (B1198779) derivatives. These properties, summarized in the table below, are crucial for predicting the compound's behavior in various chemical environments.

| Calculated Property | Significance for this compound |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons; relates to reactivity as a nucleophile. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons; relates to reactivity as an electrophile. |

| Energy Gap (ΔE) | A smaller gap suggests higher reactivity and polarizability. |

| Dipole Moment (μ) | Provides insight into the molecule's polarity and solubility. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack. |

By calculating these parameters, researchers can predict the most likely sites for chemical reactions, the stability of the compound, and its potential interactions with other molecules. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising avenues.

Furthermore, the rise of machine learning in chemistry presents another exciting frontier. Machine learning models, trained on large datasets of chemical reactions, are becoming increasingly adept at predicting reaction outcomes and identifying optimal reaction conditions. In the future, such models could be used to predict novel reactions and applications for this compound, even in the absence of extensive experimental precedent.

Exploration of Undiscovered Reaction Pathways and Synthetic Utility

The unique combination of a pyridazinium core, a bromo substituent, and a methyl group in this compound suggests a rich and varied reactivity profile waiting to be explored. Future research will likely focus on leveraging these structural features to uncover novel reaction pathways and expand the synthetic utility of this compound.

One particularly promising area is the chemistry of pyridazinium ylides . By treating this compound with a suitable base, a pyridazinium ylide can be generated in situ. These 1,3-dipolar species are known to undergo a variety of cycloaddition reactions with dipolarophiles such as alkynes and alkenes. This approach could provide access to a diverse range of fused heterocyclic systems, which are often of interest in medicinal chemistry. The regioselectivity and stereoselectivity of these cycloaddition reactions will be a key area of investigation.

Another important avenue for future research is the functionalization of the methyl group . The methyl group attached to the pyridazinium ring is potentially susceptible to C-H activation. Transition metal-catalyzed C-H activation is a powerful tool for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. Exploring the C-H activation of the methyl group in this compound could lead to the development of novel methods for introducing new functional groups at this position, further expanding its synthetic potential.

The bromo substituent also offers a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups at the 3-position of the pyridazinium ring.

Integration into Broader Chemical Research Fields

The unique structural features of this compound suggest its potential for application in a variety of broader chemical research fields. Future investigations are likely to explore its utility in the following areas:

Medicinal Chemistry: Pyridazine and pyridazinium derivatives have a well-documented history of diverse biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govsarpublication.com The specific combination of substituents in this compound could impart novel pharmacological activities. Future research will likely involve screening this compound and its derivatives against a range of biological targets. The insights gained from computational modeling regarding its electronic properties and potential binding modes will be invaluable in this endeavor.

Materials Science: Pyridinium (B92312) salts are a well-established class of ionic liquids. longdom.org Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents, electrolytes, and catalysts. Investigating the physical properties of this compound, such as its melting point, thermal stability, and conductivity, could reveal its potential as a novel ionic liquid with tailored properties for specific applications in areas like electrochemistry and materials synthesis. longdom.org

Catalysis: The pyridinium moiety can act as both a solvent and a catalyst in various chemical transformations. ionike.com Protic pyridinium ionic liquids have been shown to be effective acid catalysts for reactions such as esterification and alkylation. ionike.com Furthermore, the pyridinium scaffold can be modified to create organocatalysts for a range of organic reactions. The potential of this compound and its derivatives as catalysts or catalyst precursors is a fertile area for future research, offering the possibility of developing novel, efficient, and sustainable catalytic systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-6-methylpyridazinium chloride, and how is purity validated?

- Answer : Synthesis typically involves bromination of 6-methylpyridazine derivatives under controlled conditions. For example, nucleophilic substitution reactions using NaBr or HBr in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) can introduce the bromine substituent . Purity (>95%) is achieved via recrystallization (e.g., using chloroform/DMSO mixtures) or column chromatography. Validation employs GC or HPLC, with NMR (¹H/¹³C) confirming structural integrity. Contaminants from competing substitution sites (e.g., C-4 vs. C-5 positions) require careful monitoring .

Q. What analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : Multi-nuclear ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to confirm substitution patterns and rule out regioisomers.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic forms, as melting point discrepancies (e.g., 30–35°C in analogs) may indicate stability issues .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound?

- Answer : Systematic optimization includes:

- Catalyst Screening : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., SPhos) to enhance reactivity.

- Solvent Systems : DMF/H₂O or THF for solubility and stability.

- Base Selection : K₂CO₃ or Cs₂CO₃ to minimize side reactions.

Contradictory yield reports (e.g., 50–80%) may stem from trace oxygen/moisture; thus, inert atmosphere (N₂/Ar) and degassed solvents are critical. Reaction progress should be monitored via LC-MS .

Q. What strategies resolve discrepancies in reported nucleophilic substitution reactivity of this compound?

- Answer : Conflicting data (e.g., SNAr vs. radical pathways) require:

- Kinetic Studies : Time-resolved NMR to track intermediate formation.

- Computational Modeling : Density Functional Theory (DFT) to compare activation energies of competing pathways.

- Solvent Effects : Polar solvents (e.g., DMSO) favor SNAr, while non-polar solvents may stabilize radical intermediates. Analogous systems, such as 3-Bromo-5-methylpyridine, show similar solvent-dependent behavior .

Q. How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?

- Answer : The methyl group at C-6 can sterically hinder transmetalation in coupling reactions. Mitigation strategies include:

- Bulky Ligands : Use of t-Bu₃P or JohnPhos to stabilize Pd intermediates.

- Temperature Modulation : Elevated temperatures (80–100°C) improve reaction rates.

Comparative studies with 3-Bromo-2-chloro-6-methylpyridine highlight steric effects on catalytic turnover .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for halogenated pyridazinium salts?

- Answer : Discrepancies may arise from:

- Polymorphism : DSC and X-ray crystallography identify crystalline forms.

- Hydration/Solvation : Karl Fischer titration quantifies moisture content.

For example, 3-Bromo-2-chloro-6-methylpyridine exhibits mp variability (30–35°C) due to solvent retention during crystallization .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.